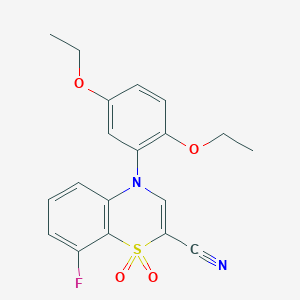

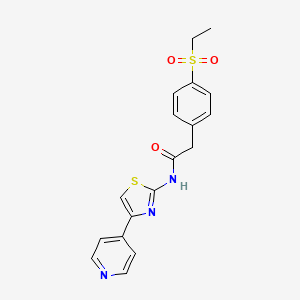

4-(2,5-二乙氧基苯基)-8-氟-1,1-二氧代-4H-1λ6,4-苯并噻嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The benzothiadiazine-1,1-dioxide ring is a novel scaffold in medicinal chemistry . It has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this scaffold is influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of related compounds often involves the use of Michael addition reactions . For example, pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition of a compound to polarized systems in the presence of nanosized ZnO . S-alkylation of a pyrimidine followed by cyclization with various reagents afforded the desired thiazolo[3,2-a]pyrimidines .Molecular Structure Analysis

The benzothiadiazine-1,1-dioxide ring is part of a larger group of structures known as thiadiazines . These structures have a molecular formula of C3H4N2S and feature a sulfur atom adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The benzothiadiazine-1,1-dioxide ring can undergo various chemical reactions depending on the functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can lead to active compounds .科学研究应用

抗氧化性能

查耳酮,包括所讨论的化合物,表现出抗氧化活性。 它们清除自由基的能力使其在预防氧化应激相关疾病方面具有价值 .

抗肝毒作用

查耳酮因其肝保护性能而受到研究。 它们可能有助于减轻毒素或疾病引起的肝损伤 .

神经保护潜力

研究表明查耳酮具有神经保护特性。 它们可能有助于神经元健康并防止神经退行性疾病 .

抗菌活性

查耳酮对各种病原体表现出抗菌作用。 它们在开发新型抗菌剂方面的应用是一个活跃的研究领域 .

拓扑异构酶 I 的抑制

查耳酮已被研究作为拓扑异构酶 I 的潜在抑制剂,拓扑异构酶 I 是一种参与 DNA 复制和修复的酶。 这种抑制可能对癌症治疗有影响 .

抗疟疾特性

一些查耳酮表现出抗疟疾活性。 研究人员探索了它们作为现有抗疟疾药物的辅助剂的潜力 .

抗癌应用

查耳酮,包括提到的氟化化合物,表现出抗癌特性。 它们干扰癌细胞的生长、增殖和转移 .

其他药理活性

作用机制

The mechanism of action of benzothiadiazine-1,1-dioxide derivatives can vary widely depending on their specific structure and the functional groups they contain . They have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

未来方向

The benzothiadiazine-1,1-dioxide scaffold and its derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and exploring their potential therapeutic applications .

属性

IUPAC Name |

4-(2,5-diethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c1-3-25-13-8-9-18(26-4-2)17(10-13)22-12-14(11-21)27(23,24)19-15(20)6-5-7-16(19)22/h5-10,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEJBUBRFXNRHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)

![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2589994.png)

![2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2589997.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)